2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a heterocyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom and a carboxylic acid functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of a suitable precursor with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the cyclization of N-Boc-protected amines with appropriate reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Boc-2-azaspiro[4.5]decane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure, altering its chemical properties and reactivity.
Uniqueness
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its combination of a spirocyclic structure, a nitrogen atom, and a carboxylic acid group. This combination provides a versatile platform for various chemical modifications and applications in research and industry .
Properties
CAS No. |
1363381-87-6 |
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Molecular Formula |
C15H24NO4- |
Molecular Weight |
282.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
QHSHITNSETWPKW-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-] |
Synonyms |
2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester |
Origin of Product |
United States |
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